molecular formula C14H22N2O3 B11208854 ethyl 4-(sec-butylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

ethyl 4-(sec-butylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B11208854
M. Wt: 266.34 g/mol
InChI Key: VIWXAIVDGXAWJV-UHFFFAOYSA-N
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Description

ETHYL 4-[(BUTAN-2-YL)CARBAMOYL]-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE is a synthetic organic compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with various functional groups, making it a valuable molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[(BUTAN-2-YL)CARBAMOYL]-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dimethylpyrrole-2-carboxylic acid with butan-2-yl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as chromatography and crystallization ensures the isolation of the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[(BUTAN-2-YL)CARBAMOYL]-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted pyrrole derivatives.

Scientific Research Applications

ETHYL 4-[(BUTAN-2-YL)CARBAMOYL]-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 4-[(BUTAN-2-YL)CARBAMOYL]-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 3,5-DIMETHYL-4-[(4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]-1H-PYRROLE-2-CARBOXYLATE
  • METHYL 3,5-DIMETHYL-4-[(4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]-1H-PYRROLE-2-CARBOXYLATE

Uniqueness

ETHYL 4-[(BUTAN-2-YL)CARBAMOYL]-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its butan-2-yl carbamoyl group differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in research and industry.

Properties

Molecular Formula

C14H22N2O3

Molecular Weight

266.34 g/mol

IUPAC Name

ethyl 4-(butan-2-ylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C14H22N2O3/c1-6-8(3)15-13(17)11-9(4)12(16-10(11)5)14(18)19-7-2/h8,16H,6-7H2,1-5H3,(H,15,17)

InChI Key

VIWXAIVDGXAWJV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=C(NC(=C1C)C(=O)OCC)C

Origin of Product

United States

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